molecular formula C16H16N4 B14655681 S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- CAS No. 52143-15-4

S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-

Katalognummer: B14655681
CAS-Nummer: 52143-15-4
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: DJVANJCJHCKTFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-: is a derivative of the 1,2,4,5-tetrazine family, known for its unique structural and chemical properties. This compound features a tetrazine ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 3 and 6 positions. The tetrazine ring is a six-membered ring containing four nitrogen atoms, which imparts significant reactivity and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with benzonitrile derivatives, followed by oxidation. This process can be modified to include sulfur-containing intermediates, leading to high yields of the desired dihydrotetrazine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high efficiency and yield. The choice of solvents and catalysts can also be tailored to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is used as a building block in the synthesis of complex heterocyclic compounds. Its ability to participate in inverse electron demand Diels-Alder reactions makes it valuable in the construction of multi-substituted pyridazines .

Biology and Medicine: This compound has shown potential in biological applications, including as a precursor for bioactive molecules. Some derivatives exhibit antitumor, antibacterial, and antifungal activities .

Industry: In the industrial sector, S-Tetrazine derivatives are used in the development of photo- and electroactive materials, such as luminescent elements and photoelectric conversion elements .

Wirkmechanismus

The mechanism of action of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- involves its ability to act as a diene in cycloaddition reactions. The electron-rich tetrazine ring facilitates these reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and derivative used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl and phenyl groups enhances its stability and versatility in various chemical reactions .

Eigenschaften

CAS-Nummer

52143-15-4

Molekularformel

C16H16N4

Molekulargewicht

264.32 g/mol

IUPAC-Name

1,4-dimethyl-3,6-diphenyl-1,2,4,5-tetrazine

InChI

InChI=1S/C16H16N4/c1-19-15(13-9-5-3-6-10-13)18-20(2)16(17-19)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI-Schlüssel

DJVANJCJHCKTFF-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.